molecular formula C28H26FN5O3S B2526209 N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide CAS No. 361481-95-0

N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide

Cat. No.: B2526209
CAS No.: 361481-95-0
M. Wt: 531.61
InChI Key: FAHCAJQJDMTPMZ-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide is a heterocyclic compound featuring:

  • A 4H-1,2,4-triazole core substituted with a fluorophenyl group at position 2.
  • A sulfanyl (-S-) linkage at position 5, connected to a 2-oxoethyl group bearing a 1,2,3,4-tetrahydroquinoline moiety.
  • A 2-methoxybenzamide group attached via a methylene bridge to the triazole ring.

This structure combines electron-withdrawing (fluorophenyl) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN5O3S/c1-37-24-11-5-3-9-22(24)27(36)30-17-25-31-32-28(34(25)21-14-12-20(29)13-15-21)38-18-26(35)33-16-6-8-19-7-2-4-10-23(19)33/h2-5,7,9-15H,6,8,16-18H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHCAJQJDMTPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction using a fluorinated aromatic compound.

    Attachment of the tetrahydroquinoline moiety: This can be done through a nucleophilic substitution reaction.

    Final coupling with 2-methoxybenzamide: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth by disrupting the synthesis of ergosterol in fungal cell membranes. Studies have shown that derivatives of this compound can be effective against various strains of bacteria and fungi.

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or the modulation of apoptotic pathways. The tetrahydroquinoline structure has been associated with cytotoxic activity against several cancer cell lines.

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit various enzymes. For instance:

  • Protein Kinases : Inhibition of protein kinases involved in cell signaling pathways can lead to altered cellular responses.
  • Enzymes in Metabolism : The compound shows promise in modulating metabolic pathways by targeting specific enzymes.

Drug Development

The compound serves as a lead structure for the development of new therapeutic agents. Its unique chemical properties allow for modifications that can enhance efficacy and reduce toxicity. Structure–activity relationship (SAR) studies are ongoing to optimize its pharmacological profile.

Synthesis of Advanced Materials

The chemical versatility of this compound allows it to be used as a building block in the synthesis of advanced materials such as polymers and nanomaterials. Its functional groups can participate in various polymerization reactions to create materials with tailored properties for applications in electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced potency compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that the compound induced significant apoptosis at micromolar concentrations. Further investigations are needed to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Core Triazole Derivatives

The 1,2,4-triazole scaffold is a common feature in several bioactive compounds. Key analogues include:

Compound Name/Identifier Substituents Key Structural Differences Reference
Compound A0062153 () - 4H-1,2,4-triazol-3-yl
- Sulfanyl linkage to thiazol-2-ylaminoethyl
- 4-Morpholine-sulfonylbenzamide
Replaces tetrahydroquinoline with thiazole and morpholine-sulfonyl groups. Enhances solubility but reduces lipophilicity.
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide () - Chlorophenyl and methylphenyl groups
- Indazol-6-yl acetamide
Lacks the tetrahydroquinoline and methoxybenzamide groups. The indazole moiety may enhance kinase inhibition.
2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide () - Cyclopropyl and dichlorophenyl groups
- Oxo group at position 5
Smaller substituents (cyclopropyl) reduce steric hindrance but may limit target engagement.

Key Trends :

  • Electron-withdrawing groups (e.g., F, Cl) on aryl rings improve metabolic stability and binding affinity to hydrophobic pockets .
  • Sulfanyl linkages enhance flexibility and facilitate interactions with cysteine residues in enzymes .

Bioactivity Insights

  • Nitro vs. Fluoro Substitutions : highlights that nitro groups on aryl rings enhance antimycobacterial activity. The target compound’s fluorophenyl group may offer similar electron-withdrawing effects but with improved safety profiles .

Physicochemical Properties

Property Target Compound Compound A0062153 ()
Molecular Weight ~580 g/mol ~620 g/mol
logP 3.2 (predicted) 2.8 (predicted)
Hydrogen Bond Acceptors 8 10
Solubility Moderate (methoxy group) High (morpholine-sulfonyl)

The tetrahydroquinoline group increases logP, favoring blood-brain barrier penetration, while morpholine-sulfonyl groups enhance aqueous solubility .

Biological Activity

N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide is a synthetic compound that belongs to the class of triazole-based sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The unique structural features of this compound suggest various mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C22H26FN5O3S2C_{22}H_{26}FN_5O_3S_2 with a molecular weight of 491.6 g/mol. The structure includes a fluorophenyl group, a triazole ring, and a tetrahydroquinoline moiety which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC22H26FN5O3S2
Molecular Weight491.6 g/mol
IUPAC NameN-(4-fluorophenyl)-N-[...
InChI KeyRZAVMXGDVNQBOW-UHFFFAOYSA-N

The biological activity of this compound is likely attributed to several mechanisms:

  • Antimicrobial Activity : The presence of the triazole ring is associated with antifungal properties. Compounds with similar structures have shown effectiveness against various fungal pathogens by inhibiting ergosterol biosynthesis.
  • Anticancer Properties : Research indicates that sulfonamide derivatives may exhibit anticancer activity through the inhibition of specific enzymes involved in tumor growth and proliferation.

Biological Activity Studies

Recent studies have evaluated the biological activity of compounds similar to this compound. Notably:

  • Antimycobacterial Activity : In vitro studies have shown that related compounds exhibit significant activity against Mycobacterium tuberculosis and other mycobacterial species. For instance, certain quinoline derivatives demonstrated higher efficacy than standard treatments like isoniazid .
  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines including KB and HepG2. Results indicated that certain derivatives displayed potent cytotoxic effects with low toxicity towards normal human cells .

Case Study 1: Antimicrobial Efficacy

A study involving a series of sulfonamide compounds revealed that those containing the triazole moiety exhibited enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In another investigation focused on sulfonamides with similar structures, several compounds were found to inhibit topoisomerase II activity more effectively than traditional chemotherapeutics. This suggests a promising avenue for developing new anticancer agents based on the triazole-sulfonamide framework .

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